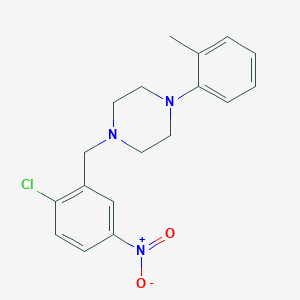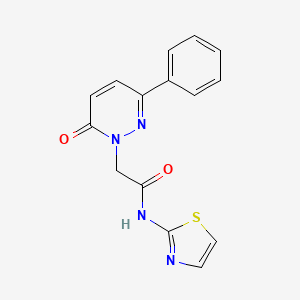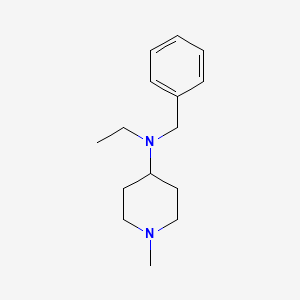
1-(2-chloro-5-nitrobenzyl)-4-(2-methylphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis of piperazine derivatives, including compounds similar to 1-(2-chloro-5-nitrobenzyl)-4-(2-methylphenyl)piperazine, involves complex chemical processes. For instance, the synthesis of related benzylpiperazine compounds was achieved to confirm the structures of metabolites, involving steps such as alkylation, acidulation, and reduction of nitro groups, among others (Ohtaka et al., 1989). Similarly, the synthesis process from dichloronitrobenzene and piperazine highlights the complexity and the influence of various factors on the synthesis outcomes (Quan, 2006).
Molecular Structure Analysis
The molecular structure of related piperazine compounds showcases interesting features such as weak intramolecular interactions and crystal packing stabilized by hydrogen bonds and π interactions (Wang et al., 2004). These structural analyses contribute to understanding the chemical behavior and potential applications of the compound.
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions that define their properties and applications. Research on the synthesis and reactions of these compounds provides insight into their chemical behaviors, including reactions such as alkylation, acidulation, and reduction, crucial for forming the desired compound structures (Li Ning-wei, 2005).
Physical Properties Analysis
The physical properties of piperazine derivatives, including solubility, melting points, and crystal structures, play a significant role in their applications. Studies focusing on the crystal structures and spectroscopic analysis provide detailed insights into the physical characteristics of these compounds (Subashini & Periandy, 2017).
Chemical Properties Analysis
The chemical properties of piperazine derivatives, such as reactivity with various reagents, stability under different conditions, and the influence of substituents on their chemical behavior, are critical for their utility in various applications. Research on the synthesis, characterization, and reactivity of these compounds sheds light on their chemical properties and potential applications (Ashimori et al., 1991).
特性
IUPAC Name |
1-[(2-chloro-5-nitrophenyl)methyl]-4-(2-methylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c1-14-4-2-3-5-18(14)21-10-8-20(9-11-21)13-15-12-16(22(23)24)6-7-17(15)19/h2-7,12H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMNHTUIFFGWBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CC3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Chloro-5-nitrophenyl)methyl]-4-(2-methylphenyl)piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4aR*,7aS*)-1-(2-methoxyethyl)-4-[4-(2-thienyl)butanoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5672886.png)
![2-benzyl-9-(N-methylglycyl)-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5672893.png)

![5-ethyl-4-[4-(4-fluorophenoxy)piperidin-1-yl]pyrimidin-2-amine](/img/structure/B5672905.png)
![5-[1-(difluoromethyl)-1H-pyrazol-3-yl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5672909.png)
![N-[rel-(3R,4S)-4-isopropyl-1-(4-pyridinylmethyl)-3-pyrrolidinyl]-1-(methoxymethyl)cyclobutanecarboxamide dihydrochloride](/img/structure/B5672919.png)
![1-cyclohexyl-3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5672945.png)

![ethyl 2-[(2-fluorobenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5672960.png)

![3-(1-methyl-2-piperidinyl)-N-[(1-propyl-1H-imidazol-2-yl)methyl]propanamide](/img/structure/B5672982.png)
![2-(2-{1-[4-(1H-imidazol-1-yl)benzoyl]piperidin-3-yl}-1H-imidazol-1-yl)acetamide](/img/structure/B5672986.png)
![5-[(isopropyl{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}amino)methyl]-2-pyrrolidinone](/img/structure/B5672987.png)
